molecular formula C24H28N6O6 B14656098 Cbz-Pyr-His-Pro-NH2 CAS No. 42533-70-0

Cbz-Pyr-His-Pro-NH2

Katalognummer: B14656098
CAS-Nummer: 42533-70-0
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: VVZBDIKHLRQTLN-FHWLQOOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-Pyr-His-Pro-NH2 is a synthetic peptide compound that includes a carboxybenzyl (Cbz) protecting group, pyrrole (Pyr), histidine (His), and proline (Pro) with an amide (NH2) group at the end. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Pyr-His-Pro-NH2 typically involves the stepwise coupling of amino acids using protecting groups to prevent unwanted side reactions. The carboxybenzyl (Cbz) group is commonly used to protect the amino group of histidine during the synthesis. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: Attach the first amino acid (Proline) to a solid resin.

      Step 2: Deprotect the amino group of Proline.

      Step 3: Couple the next amino acid (Histidine) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

      Step 4: Repeat the deprotection and coupling steps for Pyrrole and Cbz-protected Histidine.

      Step 5: Cleave the peptide from the resin and remove the protecting groups using catalytic hydrogenation (Pd-C, H2).

  • Solution-Phase Synthesis

      Step 1: Protect the amino group of Histidine with the Cbz group.

      Step 2: Couple the protected Histidine with Proline using a coupling reagent like DCC.

      Step 3: Add Pyrrole to the dipeptide using similar coupling conditions.

      Step 4: Remove the Cbz protecting group using catalytic hydrogenation.

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd-C, sodium borohydride (NaBH4)

    Substitution: NaOCH3, methanesulfonyl chloride (MsCl)

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Deprotected peptide with free amino groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cbz-Pyr-His-Pro-NH2 has various applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and as a model compound for studying peptide reactions.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its stability and bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Wirkmechanismus

The mechanism of action of Cbz-Pyr-His-Pro-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability during synthesis, while the peptide sequence (Pyr-His-Pro) can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cbz-Gly-His-Pro-NH2: Similar structure but with glycine instead of pyrrole.

    Cbz-Pyr-His-Ala-NH2: Similar structure but with alanine instead of proline.

Uniqueness

Cbz-Pyr-His-Pro-NH2 is unique due to the presence of the pyrrole group, which can provide additional reactivity and binding properties compared to other similar peptides.

Eigenschaften

CAS-Nummer

42533-70-0

Molekularformel

C24H28N6O6

Molekulargewicht

496.5 g/mol

IUPAC-Name

benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C24H28N6O6/c25-21(32)18-7-4-10-29(18)23(34)17(11-16-12-26-14-27-16)28-22(33)19-8-9-20(31)30(19)24(35)36-13-15-5-2-1-3-6-15/h1-3,5-6,12,14,17-19H,4,7-11,13H2,(H2,25,32)(H,26,27)(H,28,33)/t17-,18-,19-/m0/s1

InChI-Schlüssel

VVZBDIKHLRQTLN-FHWLQOOXSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Kanonische SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.